molecular formula C13H14O5 B13386614 2-(1,2-Dihydroxy-2-phenylethyl)-3-hydroxy-2,3-dihydropyran-6-one

2-(1,2-Dihydroxy-2-phenylethyl)-3-hydroxy-2,3-dihydropyran-6-one

Cat. No.: B13386614
M. Wt: 250.25 g/mol
InChI Key: AWCDBKHWVKLXEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Goniotriol involves several steps, starting from D-glycero-D-gulo-heptono-γ-lactone. The key steps include selective deacetonation, glycol cleavage oxidation, and Wittig reaction . These reactions are carried out under controlled conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of Goniotriol is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The process would need to be optimized for large-scale production, focusing on cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: Goniotriol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various derivatives of Goniotriol, such as 8-acetylgoniotriol and other acetylated forms .

Scientific Research Applications

Goniotriol has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Goniodiol
  • Goniodiol 7-acetate
  • Goniodiol 8-acetate
  • Goniodiol diacetate
  • Altholactone
  • Isoaltholactone

Comparison: Goniotriol is unique among these compounds due to its specific stereochemistry and the presence of three hydroxyl groups, which contribute to its distinct biological activities. While other compounds in the styryllactone family also exhibit bioactivity, Goniotriol’s combination of antimycobacterial, antiplasmodial, and cytotoxic properties sets it apart .

Properties

IUPAC Name

2-(1,2-dihydroxy-2-phenylethyl)-3-hydroxy-2,3-dihydropyran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCDBKHWVKLXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2C(C=CC(=O)O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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